molecular formula C4H5N3O3 B3350405 1-Methyl-5-nitropyrazole 2-oxide CAS No. 27412-67-5

1-Methyl-5-nitropyrazole 2-oxide

Cat. No.: B3350405
CAS No.: 27412-67-5
M. Wt: 143.1 g/mol
InChI Key: URTODWDHTPYMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitropyrazole 2-oxide is a heterocyclic compound belonging to the class of nitroazoles It features a five-membered ring structure with two nitrogen atoms and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitropyrazole 2-oxide can be synthesized through the nitration of 1-methylpyrazole 2-oxide. The nitration process typically involves the use of nitric acid or a nitrating mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at specific temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitropyrazole 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-methyl-5-nitropyrazole 2-oxide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, enabling it to participate in various biochemical processes. The compound can interact with enzymes, proteins, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-Methyl-3-nitropyrazole
  • 1-Methyl-4-nitropyrazole
  • 1-Methyl-5-nitroimidazole
  • 1-Methyl-5-nitro-1,2,3-triazole

Uniqueness: 1-Methyl-5-nitropyrazole 2-oxide is unique due to its specific substitution pattern and the presence of the nitro group at the 5-position. This structural feature imparts distinct chemical and biological properties compared to other nitroazoles .

Properties

IUPAC Name

2-methyl-3-nitro-1-oxidopyrazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-5-4(7(9)10)2-3-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTODWDHTPYMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=[N+]1[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492669
Record name 1-Methyl-5-nitro-2-oxo-1H-2lambda~5~-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27412-67-5
Record name 1-Methyl-5-nitro-2-oxo-1H-2lambda~5~-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-5-nitropyrazole 2-oxide
Reactant of Route 2
1-Methyl-5-nitropyrazole 2-oxide
Reactant of Route 3
1-Methyl-5-nitropyrazole 2-oxide
Reactant of Route 4
1-Methyl-5-nitropyrazole 2-oxide
Reactant of Route 5
Reactant of Route 5
1-Methyl-5-nitropyrazole 2-oxide
Reactant of Route 6
1-Methyl-5-nitropyrazole 2-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.